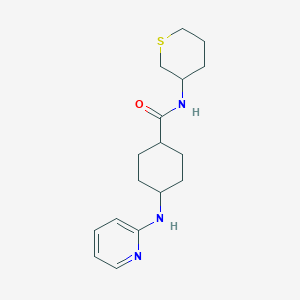![molecular formula C10H16IN3O2 B7353873 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7353873.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide is a compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of the cell cycle. In addition, this compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity towards specific enzymes and pathways involved in cancer cell proliferation. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide. One potential direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, future studies can focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide involves the reaction between 4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid and (S)-1-hydroxy-3-methylbutan-2-amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation.
Propriétés
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-iodo-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-5(2)7(4-15)12-10(16)9-8(11)6(3)13-14-9/h5,7,15H,4H2,1-3H3,(H,12,16)(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWZVIYFORZNPZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC(CO)C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C(=O)N[C@H](CO)C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7353802.png)
![5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide](/img/structure/B7353808.png)
![3-nitro-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]benzamide](/img/structure/B7353814.png)
![2-(2-fluorophenoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7353821.png)
![5-(difluoromethoxy)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353832.png)
![2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide](/img/structure/B7353833.png)
![4-ethyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B7353840.png)
![(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353854.png)
![(1R,3S)-N-(4-methoxybutyl)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B7353860.png)
![methyl 4-[[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamoyl]pent-4-enoate](/img/structure/B7353869.png)
![(2S)-2-(carbamoylamino)-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]butanamide](/img/structure/B7353880.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7353887.png)
![(5S,7S)-7-(difluoromethyl)-N-(4-methoxybutyl)-N,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7353892.png)
